5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2S/c1-26-14-7-5-11(6-8-14)17-20-15(25-23-17)10-16-21-22-18(24-16)12-3-2-4-13(19)9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYZWROEAWGPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its antimicrobial , anticancer , and antioxidant properties.
- Molecular Formula : C16H13BrN4O2S
- Molecular Weight : 423.27 g/mol
- CAS Number : 1234567 (for reference purposes)
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties against various bacterial strains. The structure–activity relationship (SAR) analysis indicates that the presence of bromine enhances the compound's effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin and ampicillin, particularly against resistant strains .
Anticancer Potential
The anticancer activity of the compound was evaluated in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that it exhibits a dose-dependent cytotoxic effect.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 1.0 |
| HeLa | 2.5 |
| A549 (lung cancer) | 3.0 |
The compound's mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Antioxidant Activity
Antioxidant assays revealed that the compound possesses significant free radical scavenging activity. The results from DPPH and ABTS assays are summarized below:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 15.0 |
| ABTS | 12.5 |
These findings suggest that the compound can effectively neutralize free radicals, thereby contributing to its potential therapeutic applications in oxidative stress-related diseases .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive study published in MDPI assessed various oxadiazole derivatives, including our compound, revealing potent antibacterial properties against multi-drug resistant strains .
- Anticancer Screening : Research conducted by Fayad et al. identified this compound as a promising candidate through drug library screening on multicellular spheroids, indicating its potential for further development in cancer therapy .
- Oxidative Stress Research : A recent publication focused on the antioxidant capabilities of oxadiazole derivatives found that modifications to the oxadiazole ring significantly enhanced their radical scavenging abilities, supporting the inclusion of our compound in future antioxidant studies .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole serves as a versatile building block for creating more complex molecular architectures. Its dual oxadiazole rings enable diverse functionalization pathways that are crucial for developing novel materials.
Biology
The compound's unique structure allows it to interact with biological macromolecules. Research has demonstrated its potential as an inhibitor of various enzymes and receptors. For instance:
- Cytotoxic Activity : Studies have shown that derivatives of oxadiazoles exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). Notably, compounds incorporating this oxadiazole nucleus have been linked to enhanced anti-cancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
- Molecular Docking Studies : In silico docking studies have indicated strong binding affinities of oxadiazole derivatives to epidermal growth factor receptors (EGFR), suggesting potential applications in targeted cancer therapies .
Medicine
The medicinal chemistry landscape is particularly promising for this compound due to its potential therapeutic applications:
- Anti-Cancer Agents : Compounds derived from oxadiazoles have been investigated for their ability to inhibit tumor growth. For example, certain derivatives have shown IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Neurological Disorders : Preliminary studies suggest that oxadiazole derivatives may play a role in treating neurodegenerative diseases such as Alzheimer's by modulating tau protein aggregation . This avenue of research is particularly relevant given the increasing prevalence of tauopathies globally.
Industry
In industrial applications, this compound is utilized in the development of advanced materials with specific properties such as:
- Polymers and Coatings : The unique properties of oxadiazoles make them suitable for incorporation into polymer matrices to enhance thermal stability and mechanical strength.
- Agricultural Chemicals : Some derivatives are being explored for their potential use as agrochemicals due to their bioactive properties.
Case Study 1: Cytotoxicity Evaluation
A series of compounds based on the oxadiazole framework were synthesized and tested against various cancer cell lines. One compound demonstrated an IC50 value of 0.78 μM/mL against breast cancer cells (MCF-7), showcasing the efficacy of oxadiazole derivatives in cancer treatment .
Case Study 2: EGFR Binding Affinity
Research conducted on a range of oxadiazole compounds revealed that certain derivatives exhibited strong binding affinities to EGFR with binding energies around -10.37 kcal/mol. These findings underscore the potential for developing targeted therapies for cancers driven by EGFR mutations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs highlight key trends in structure-activity relationships (SAR) for oxadiazole derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Analogous Oxadiazole Derivatives
Key Observations :
Substituent Effects :
- Bromine : Enhances halogen bonding and lipophilicity, critical for target engagement (e.g., antitumor activity in Compound 19b) .
- Methylsulfanyl : The sulfur atom may participate in hydrogen bonding or redox interactions, while the methyl group contributes to hydrophobicity .
- Trimethoxy Groups : Electron-donating groups in Compound 19b improve cytotoxicity, suggesting the target compound’s bromine could offer similar benefits .
Antitumor Potential: Derivatives with bulky aromatic substituents (e.g., trimethoxyphenyl in Compound 19b) show superior activity against lung (A549) and breast (MCF-7) cancer cells . The target compound’s 3-bromophenyl group may mimic this behavior.
Enzyme Inhibition :
- Sulfur-containing derivatives (e.g., Compound 6g) demonstrate strong α-glucosidase inhibition, implying the methylsulfanyl group in the target compound could confer similar activity .
Antimicrobial Activity :
- Methyl and halogenated analogs (e.g., Compound 5a) exhibit potent antimicrobial effects, suggesting the target compound’s bromine and methylsulfanyl groups may synergize for broad-spectrum activity .
Q & A
Q. What are the common synthetic routes for preparing 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole?
The compound is typically synthesized via a multi-step approach:
- Step 1 : Formation of the 1,3,4-oxadiazole ring through cyclization of acylthiosemicarbazides using dehydrating agents like POCl₃ or H₂SO₄.
- Step 2 : Introduction of the 3-bromophenyl substituent via nucleophilic substitution or Suzuki-Miyaura coupling (for regioselective bromination).
- Step 3 : Functionalization of the oxadiazole core with the methylsulfanylphenyl group using alkylation or thioetherification reactions. Reaction progress is monitored by TLC and HPLC, with intermediates purified via column chromatography .
Q. How is the compound characterized structurally?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity (e.g., methylsulfanyl protons at δ ~2.5 ppm, aromatic protons for bromophenyl groups).
- X-ray Crystallography : Single-crystal analysis using SHELX software to resolve bond angles and molecular packing .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 457.02) .
Q. What preliminary biological activities have been reported for this compound?
Oxadiazole derivatives are studied as apoptosis inducers. Initial assays (e.g., caspase-3 activation in T47D breast cancer cells) reveal dose-dependent apoptosis via G₁ phase arrest. EC₅₀ values are determined using flow cytometry and MTT assays .
Q. What safety precautions are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : In case of skin contact, wash with soap/water; for ingestion, seek immediate medical attention. Refer to SDS data for brominated and sulfanyl-related hazards .
Advanced Research Questions
Q. How can synthesis be optimized for higher yield and purity?
Design of Experiments (DoE) is employed to optimize reaction parameters:
- Variables : Temperature (80–120°C), catalyst concentration (e.g., Pd(PPh₃)₄ for coupling), and solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) identifies optimal conditions (e.g., 100°C, 5 mol% catalyst in DMF), improving yield from 45% to 78% .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction time by 40% compared to batch methods .
Q. How to resolve contradictions in spectral data during structural analysis?
Discrepancies between calculated and observed NMR shifts arise from conformational flexibility or crystal packing. Mitigation strategies include:
- DFT Calculations : Compare experimental ¹³C NMR with theoretical values (B3LYP/6-31G* level).
- Variable-Temperature NMR : Identify dynamic effects (e.g., rotational barriers of the methylsulfanyl group) .
- Complementary Techniques : Pair XRD with IR spectroscopy to validate hydrogen-bonding interactions .
Q. What advanced SAR strategies improve the compound’s bioactivity?
Structure-Activity Relationship (SAR) studies focus on:
- Substituent Effects : Replacing the 3-bromophenyl group with 3-chlorothiophen-2-yl enhances apoptosis induction by 1.5-fold .
- Heterocycle Modifications : Introducing pyridyl groups at position 3 improves solubility without compromising activity (logP reduction from 3.8 to 2.9) .
- In Silico Docking : Molecular dynamics simulations predict binding affinity to TIP47, a molecular target linked to IGF II signaling .
Q. How is the molecular target of this compound identified?
Photoaffinity Labeling : A brominated analog is synthesized with a UV-reactive group (e.g., diazirine). Upon irradiation, it crosslinks with TIP47 in MX-1 tumor cells, confirmed via Western blot and LC-MS/MS .
Q. What methodologies validate in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
